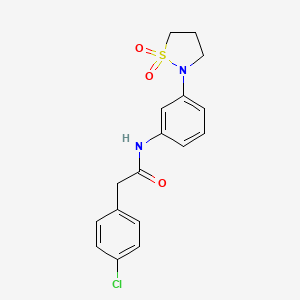![molecular formula C18H18BrN3O4S2 B2958390 (Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-79-1](/img/structure/B2958390.png)
(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazoles are versatile entities in chemical reactions and have been found in several natural compounds .
Synthesis Analysis
The synthesis of thiazole compounds involves several steps. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Thiazoles are organic compounds with a general formula of C3H3NS . The thiazole ring consists of sulfur and nitrogen atoms, allowing the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions due to their aromaticity. They have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO can be used to access benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .Aplicaciones Científicas De Investigación
Benzothiazole Derivatives in Drug Development
Benzothiazole derivatives exhibit a wide range of biological properties, including antimicrobial and anticancer activities. They have been used therapeutically for various diseases. 2-Arylbenzothiazoles, in particular, have emerged as significant pharmacophores in antitumor agent development due to their promising biological profiles and synthetic accessibility. This has led to the design and development of new benzothiazoles and their conjugate systems as potential chemotherapeutics, focusing on structural modifications to improve efficacy and safety profiles (Ahmed et al., 2012).
Sulfonamide Compounds in Antibiotics and Beyond
Sulfonamides represent a significant class of synthetic bacteriostatic antibiotics. These compounds are known for their therapeutic applications against bacterial infections and other microorganisms. Beyond their antibiotic use, sulfonamides have found applications in diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent studies have expanded the scope of sulfonamide inhibitors to include targets like tyrosine kinases, HIV-1 protease, and various enzymes critical in cancer and other diseases, showcasing their versatility in drug design and potential for addressing a broad spectrum of health conditions (Gulcin & Taslimi, 2018).
Antiglaucoma Applications of Carbonic Anhydrase Inhibitors
Benzothiazoles and sulfonamides have been investigated for their potential in treating glaucoma, a major cause of blindness worldwide. Carbonic anhydrase inhibitors (CAIs), many of which include the sulfonamide group, have been shown to reduce intraocular pressure (IOP), a key factor in glaucoma management. This therapeutic strategy is based on inhibiting carbonic anhydrase activity in the eye, reducing bicarbonate formation and aqueous humor secretion. The development of novel CAIs for antiglaucoma therapy continues to be an area of active research, highlighting the importance of these compounds in addressing eye health (Masini et al., 2013).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also shown significant anti-inflammatory activity, suggesting they may target enzymes like cyclooxygenase (COX) .
Mode of Action
tuberculosis . In the context of anti-inflammatory activity, benzothiazole derivatives may inhibit the COX enzymes, which are responsible for the production of prostaglandins that mediate inflammation .
Biochemical Pathways
arachidonic acid pathway . This pathway involves the conversion of arachidonic acid into prostaglandins and leukotrienes, which are key mediators of inflammation .
Result of Action
Propiedades
IUPAC Name |
3-bromo-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4S2/c1-2-26-9-8-22-15-7-6-14(28(20,24)25)11-16(15)27-18(22)21-17(23)12-4-3-5-13(19)10-12/h3-7,10-11H,2,8-9H2,1H3,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZWTYSJHVDORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958312.png)
![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B2958313.png)
![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)



![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2958324.png)

![ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2958328.png)
